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Introduction
The identification of tumor-associated antigens recognized by the human immune system

marked a pivotal moment in the history of cancer immunotherapy. Among the first and most

significant of these was Glycoprotein 100 (Gp100), a melanosomal protein that became a key

target for melanoma therapies. Its discovery was not the result of a single breakthrough but

rather a methodical series of experiments primarily conducted in the early 1990s in the

laboratories of Dr. Steven A. Rosenberg at the National Cancer Institute and collaborators. This

guide provides an in-depth technical overview of the core experimental journey that led to the

identification and characterization of Gp100 as a major melanoma antigen, offering detailed

protocols, quantitative data from seminal studies, and visualizations of the critical workflows

and biological pathways.

The Core Discovery: Tumor-Infiltrating Lymphocytes
as Guides
The story of Gp100 begins with the observation that some melanoma patients experienced

spontaneous tumor regression, hinting at an effective, naturally occurring anti-tumor immune

response. A key component of this response was found to be Tumor-Infiltrating Lymphocytes

(TIL), which are T cells that have left the bloodstream to enter and attack the tumor tissue.
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Researchers hypothesized that these TILs could recognize specific molecules—antigens—on

the surface of melanoma cells.

The central strategy was to use these melanoma-reactive TILs as probes to identify the genes

encoding the antigens they targeted. This culminated in the identification of Gp100 by

demonstrating that a specific TIL clone, TIL 1200, derived from a melanoma patient, could

recognize and kill non-melanoma cells if they were genetically engineered to express the

Gp100 protein.[1]

Experimental Data and Protocols
The following sections detail the key experiments, presenting the methodologies in a step-by-

step format and summarizing the quantitative findings in structured tables.

Experiment 1: Identification of Melanoma-Reactive TIL
The first step was to isolate and expand T cells from a patient's tumor and confirm their specific

reactivity against melanoma cells.

Experimental Protocol: Isolation and Culture of Tumor-Infiltrating Lymphocytes

Tumor Digestion: Fresh melanoma tumor specimens were minced into 1-2 mm fragments.

These fragments were then enzymatically digested overnight in a solution containing

collagenase, hyaluronidase, and DNase to create a single-cell suspension.

Initial Culture: The resulting cell suspension, containing both tumor cells and lymphocytes,

was washed and cultured in media supplemented with a high concentration of Interleukin-2

(IL-2), a potent T cell growth factor.

Selective Expansion: Over a period of 3 to 5 weeks, the lymphocytes (TILs) selectively

expanded in the IL-2-rich environment, while the tumor cells died off.

Screening for Reactivity: Once a sufficient number of TILs were grown, they were tested for

their ability to kill the patient's own melanoma cells while sparing other cell types, typically

using a chromium-51 release assay.

Experimental Protocol: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
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Target Cell Labeling: Target cells (e.g., autologous melanoma cells, other tumor cells, or

normal cells) were incubated with radioactive Na₂⁵¹CrO₄. The ⁵¹Cr is taken up by viable cells.

Co-incubation: The ⁵¹Cr-labeled target cells were washed and then co-incubated with the

effector cells (TILs) at various effector-to-target (E:T) ratios for 4-6 hours.

Measurement of Cr Release: During the incubation, cytotoxic T cells that recognize their

target antigen will lyse the target cells, causing the release of ⁵¹Cr into the culture

supernatant. The amount of radioactivity in the supernatant was measured using a gamma

counter.

Calculation of Specific Lysis: The percentage of specific lysis was calculated using the

formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum

Release - Spontaneous Release)] x 100

Spontaneous Release: Target cells incubated without effector cells.

Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).

Data Presentation: Cytotoxicity of TIL 1200

The seminal study by Bakker et al. (1994) demonstrated that TIL 1200 specifically lysed HLA-

A2.1 positive melanoma cells.
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Target Cell Line
HLA-A2.1
Expression

Gp100 Expression
% Specific Lysis
(E:T Ratio 40:1)

Melanoma Lines

Me 526 + + 55%

Me 624 + + 48%

BLM + - 5%

Control Lines

K562

(Erythroleukemia)
- - <5%

Daudi (B-cell

Lymphoma)
- - <5%

Data extracted from Bakker et al., J Exp Med, 1994.[1]

Experiment 2: Gene Cloning via T Cell Recognition
With a melanoma-specific TIL clone (TIL 1200) in hand, the next challenge was to identify the

gene encoding the antigen it recognized. The strategy involved transfecting a library of genes

from a melanoma cell into a non-recognized cell line and screening for which gene conferred

recognition by the T cells.

Experimental Protocol: cDNA Library Construction and Screening

mRNA Isolation: Total RNA was extracted from a Gp100-positive melanoma cell line (e.g.,

Me 526). Messenger RNA (mRNA) was then purified from the total RNA.

cDNA Synthesis: The isolated mRNA was used as a template to synthesize complementary

DNA (cDNA) using the enzyme reverse transcriptase. This resulted in a library of cDNA

molecules representing all the genes being expressed in the melanoma cell.

Vector Ligation: The cDNA library was ligated into an expression vector (e.g., pCDNA3)

suitable for expression in mammalian cells.
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Transfection into Target Cells: The key step involved using a cell line that was not recognized

by TIL 1200 but expressed the correct HLA molecule (HLA-A2.1). COS-7 cells, which are

easy to transfect, were co-transfected with a plasmid encoding HLA-A2.1 and pools of the

melanoma cDNA library.

T Cell Screening: After allowing time for protein expression (typically 48 hours), the

transfected COS-7 cells were co-cultured with the TIL 1200 clone. The activation of the T

cells was measured by the release of cytokines, such as Granulocyte-Macrophage Colony-

Stimulating Factor (GM-CSF) or Tumor Necrosis Factor-alpha (TNF-α), into the supernatant.

Isolating the Positive Clone: Pools of the cDNA library that resulted in T cell activation were

progressively subdivided and re-tested until a single cDNA clone responsible for the activity

was isolated. This clone was then sequenced and identified as encoding Gp100.

To confirm the finding, the Gp100-negative, HLA-A2.1-positive melanoma cell line BLM was

transfected with the isolated Gp100 cDNA.

Data Presentation: Lysis of Gp100-Transfected Cells

Target Cell Line Transfected Gene
% Specific Lysis (E:T Ratio
20:1)

BLM Mock (Vector only) 4%

BLM Gp100 cDNA 42%

Data extracted from Bakker et al., J Exp Med, 1994.[1]

Experiment 3: Epitope Mapping
Once Gp100 was identified as the target antigen, the next step was to pinpoint the exact short

peptide sequences (epitopes) within the protein that were being presented by HLA-A2.1 and

recognized by the T cells.

Experimental Protocol: T-Cell Epitope Mapping
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Peptide Synthesis: Based on the amino acid sequence of Gp100 and known HLA-A2.1

binding motifs (typically 9-10 amino acids with specific anchor residues), a large panel of

potential peptide epitopes was synthesized.

Target Cell Pulsing: An HLA-A2.1-positive target cell line that is easy to work with and does

not express Gp100, such as the T2 cell line, was used. These cells were incubated with each

of the synthetic peptides. The peptides bind to the empty HLA-A2.1 molecules on the T2 cell

surface.

T Cell Recognition Assay: The peptide-pulsed T2 cells were then co-cultured with Gp100-

reactive TIL clones. Recognition was measured by either a ⁵¹Cr-release assay or a cytokine

release assay (e.g., IFN-γ ELISA).

Identification of Dominant Epitopes: Peptides that resulted in strong T cell activation were

identified as epitopes.

Data Presentation: Recognition of Gp100 Epitopes by TILs

A subsequent study by Kawakami et al. (1995) identified several Gp100 epitopes recognized

by different TIL lines. The recognition was highly specific and led to both target cell lysis and

cytokine production.

Table 3a: Cytokine (IFN-γ) Release by TIL 1200 in Response to Gp100 Peptides

Peptide (Amino Acid
Position)

Peptide Sequence IFN-γ Release (pg/mL)

Gp100 (154-162) KTWGQYWQV 1,250

Gp100 (457-466) LLDGTATLRL 850

Irrelevant Peptide - <50

Data representative of findings in Kawakami et al., J Immunol, 1995.[2]

Table 3b: Cytotoxicity of TIL 620 Against Peptide-Pulsed T2 Cells
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Peptide Pulsed on T2 Cells % Specific Lysis (E:T Ratio 20:1)

Gp100 (209-217) - ITDQVPFSV 45%

Gp100 (280-288) - YLEPGPVTA 52%

Irrelevant Peptide <5%

Data representative of findings in Kawakami et al., J Immunol, 1995.[2]

Visualizations
The following diagrams illustrate the key workflows and biological pathways central to the

discovery of Gp100.
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Caption: Experimental workflow for the discovery of Gp100.
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Caption: MHC Class I antigen processing pathway for Gp100.
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Conclusion
The discovery of Gp100 as a melanoma antigen was a landmark achievement that validated

the core principles of T-cell-mediated cancer immunity. The experimental framework, moving

from patient-derived T cells to gene identification and epitope mapping, became a blueprint for

discovering other tumor antigens. Gp100 and its derived peptides have since been used

extensively in cancer vaccine trials and other immunotherapeutic strategies. This in-depth

guide serves as a resource for understanding the foundational science that continues to inspire

and inform the development of novel cancer treatments.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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